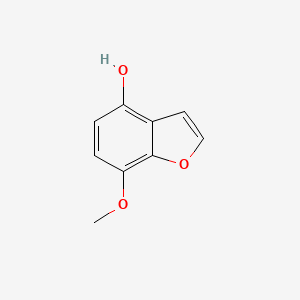

7-Methoxybenzofuran-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

7-methoxy-1-benzofuran-4-ol |

InChI |

InChI=1S/C9H8O3/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5,10H,1H3 |

InChI Key |

YNHNFTDTVHRVJL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Methoxybenzofuran 4 Ol and Its Analogs

Retrosynthetic Analysis Approaches for 7-Methoxybenzofuran-4-ol

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. deanfrancispress.com For this compound, the analysis primarily involves disconnections of the furan (B31954) ring bonds. The most common strategies for benzofuran (B130515) scaffolds focus on the generation of the O–C2 or the C2–C3 bonds in the final ring-closing step. rsc.org

Two logical retrosynthetic disconnections for this compound are:

Disconnection of the O-C7a and C3-C3a bonds: This approach breaks the molecule down into a substituted hydroquinone (B1673460) precursor and a two-carbon synthon. This is a common strategy for building the furan ring onto a pre-existing benzene (B151609) ring.

Disconnection of the O-C2 bond: This strategy involves an intramolecular cyclization of an appropriately functionalized precursor, such as an α-aryloxyketone. This is a powerful method that relies on forming the ether linkage first, followed by ring closure. rsc.org

These disconnections lead to logical starting materials, such as substituted phenols and catechols, which can be elaborated through various synthetic pathways as detailed in the following sections.

Advanced Synthetic Routes to Benzofuran Scaffolds and 7-Methoxybenzofuran (B1297906) Derivatives

Cyclization and condensation reactions are foundational in heterocyclic chemistry and offer robust methods for constructing the benzofuran core.

Vanillin (B372448) and its isomers, such as o-vanillin, are versatile and readily available starting materials for synthesizing 7-methoxybenzofuran derivatives. A key method involves the condensation of o-vanillin with diethyl bromomalonate in the presence of a base like potassium carbonate. researchgate.net This reaction proceeds via simultaneous condensation and cyclization to yield ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate that can be further modified. researchgate.net Another approach involves the reaction of vanillin with propargyl bromide to form a propargyl ether, which then undergoes a Claisen rearrangement to construct the 2-methylbenzofuran (B1664563) ring. jocpr.com

Table 1: Vanillin-Derived Synthetic Pathways for 7-Methoxybenzofuran Derivatives

| Starting Material | Key Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|

| o-Vanillin | Diethyl bromomalonate, K₂CO₃, Ethyl methyl ketone | Ethyl 7-methoxybenzofuran-2-carboxylate | Not specified | researchgate.net |

| 5-Iodo vanillin | Phenylacetylene (B144264), Pd-catalyst, CuI | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | Not specified | jocpr.com |

| Vanillin | Propargyl bromide, K₂CO₃, DMF; then CsF | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | Not specified | jocpr.com |

This strategy involves the O-alkylation of a phenol (B47542) with a suitable electrophile, followed by an intramolecular cyclization to form the furan ring. A common method is the reaction of a phenol with an α-haloketone, which, after O-alkylation, undergoes intramolecular cyclodehydration to yield the benzofuran scaffold. rsc.org Another powerful technique is the intramolecular cyclization of o-alkynylphenyl ethers, catalyzed by a superbase, to produce 2,3-disubstituted benzofurans under mild conditions without the need for a metal catalyst. mdpi.com Furthermore, base-catalyzed intramolecular aldolization of esters like ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate can produce the benzofuran ring system with good yields.

Table 2: O-Alkylation and Intramolecular Cyclization Routes

| Precursor Type | Key Reagents/Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate | K₂CO₃, DMF, 92–94°C | Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate | 73% | |

| o-Alkynylphenyl ethers | Phosphazene P₄-tBu (superbase) | 2,3-Disubstituted benzofurans | Good | mdpi.com |

| Allyl 2-iodophenyl ethers | KOtBu, 1,10-phenanthroline, Mesitylene, 160°C | Substituted benzofurans | Moderate to good | rsc.org |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids, including benzofurans (specifically, aurones, which are benzofuranone derivatives). The synthesis typically begins with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde. rsc.org The resulting 2'-hydroxychalcones can then undergo oxidative cyclization to form the benzofuran-3(2H)-one (aurone) ring. scirp.org This cyclization can be achieved using various reagents, such as copper(II) bromide or hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene. scirp.orgrsc.org These intermediates can then be transformed into other benzofuran derivatives. rsc.orgrsc.org

Table 3: Benzofuran Synthesis via Chalcone (B49325) Intermediates

| Chalcone Precursor | Cyclization Reagent/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2'-Hydroxychalcones | CuBr₂, DMF-H₂O | 2-(Substituted benzylidene)-1-benzofuran-3(2H)-ones | 63-73% | scirp.org |

| MOM-protected 2-hydroxychalcone | PhI(OCOCF₃)₂; then p-TsOH | 2,3-Dihydrobenzofuran intermediate | 62% (for dihydrobenzofuran) | rsc.orgrsc.org |

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-O bond formation and are extensively used in the synthesis of benzofuran scaffolds. mdpi.com Palladium-catalyzed reactions are particularly prominent.

The Sonogashira coupling of terminal alkynes with o-hydroxyaryl halides is a widely used method. beilstein-journals.org This reaction is often performed as a one-pot or tandem (domino) process, where the initial coupling is immediately followed by a 5-endo-dig cyclization to form the benzofuran ring. rsc.orgacs.org This approach allows for the efficient construction of 2-substituted and 2,3-disubstituted benzofurans under mild conditions. rsc.orgnih.gov

The Heck reaction provides another versatile route. Intramolecular Heck reactions, involving the palladium-catalyzed coupling of an aryl halide with an olefin within the same molecule, are effective for ring closure. acs.orgcaltech.edu For instance, substituted allyl 2-iodophenyl ethers can be cyclized to form benzofurans. rsc.org A more advanced variant is the direct oxidative Heck cyclization (intramolecular Fujiwara-Moritani reaction), which couples an unfunctionalized arene directly with an olefin, avoiding the need for pre-halogenation of the substrate. caltech.edu

Table 4: Metal-Catalyzed Coupling Reactions for Benzofuran Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂, CuI | o-Iodophenols, Terminal acetylenes | 2-Substituted benzofurans | rsc.org |

| One-pot Sonogashira/Cyclization | NHC-Pd-pyridine complexes | o-Hydroxyaryl halides, Phenylacetylene | 2-Phenylbenzofurans | acs.org |

| Intramolecular Heck Reaction | Pd(OAc)₂, Ligands (e.g., SPhos) | Allyl/Vinyl-substituted o-halophenols | Functionalized benzofurans | acs.orgthieme-connect.com |

| Oxidative Heck Cyclization | Pd(OAc)₂, Benzoquinone (oxidant) | Allyl phenyl ethers | Benzofurans | caltech.edu |

| Fe/Cu-catalyzed Cyclization | FeCl₃, CuI, DMEDA | 1-Aryl- or 1-alkylketones (via in-situ halogenation) | Substituted benzofurans | mdpi.com |

Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Processes (e.g., Stille, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted benzofurans. rsc.org These methods often start with functionalized phenols and suitable coupling partners.

The Sonogashira coupling of an o-iodophenol with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, is a widely used strategy. rsc.orgacs.org This reaction forms an o-alkynylphenol intermediate, which then undergoes intramolecular cyclization to afford the benzofuran core. acs.org For instance, the coupling of 5-iodovanillin (B1580916) with phenylacetylene in the presence of a Pd-catalyst and copper(I) iodide leads to the formation of 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde. jocpr.com This methodology allows for the introduction of various substituents at the 2-position of the benzofuran ring. rsc.org

The Heck reaction , another palladium-catalyzed process, can be utilized for the synthesis of benzofuran derivatives. acs.org An intramolecular Heck reaction of an appropriate substrate can lead to the formation of the furan ring. researchgate.net Additionally, a tandem C-H activation/oxidation reaction catalyzed by palladium has been developed for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes. rsc.org

The Stille coupling also offers a viable route for the synthesis of functionalized benzofurans, although it is less commonly cited in the direct synthesis of the core itself compared to Sonogashira and Heck reactions. It is, however, a valuable tool for the further functionalization of pre-formed benzofuran rings.

| Palladium-Catalyzed Reaction | Starting Materials | Key Features | Example Product |

| Sonogashira Coupling | o-halophenols, terminal alkynes | Forms an o-alkynylphenol intermediate that cyclizes. rsc.orgacs.org | 2,3,5-trisubstituted benzofurans rsc.org |

| Heck Reaction | Appropriate unsaturated precursors | Intramolecular cyclization. acs.orgresearchgate.net | 2-substituted-3-functionalized benzofurans researchgate.net |

| C–H Activation/Oxidation | 2-hydroxystyrenes, iodobenzenes | Tandem reaction sequence. rsc.org | Substituted benzofurans |

Gold(III)-Catalyzed Tandem Reactions

Gold catalysts, particularly gold(III) salts, have emerged as powerful tools for the synthesis of heterocyclic compounds, including benzofurans. acs.org Gold(III)-catalyzed tandem reactions offer an efficient and highly selective route to functionalized benzofurans. acs.orgacs.org

One notable example is the gold(III)-catalyzed tandem condensation/rearrangement/cyclization reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds. acs.orgacs.org This one-pot protocol provides 3-carbonylated benzofuran derivatives with excellent regioselectivity. acs.orgacs.org The proposed mechanism involves an initial gold(III)-catalyzed condensation to form an intermediate which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and subsequent cyclization. acs.org This method avoids the need for harsh reaction conditions or toxic reagents often associated with other synthetic routes. acs.org

| Catalyst | Reactants | Reaction Type | Key Product Feature | Yield |

| Gold(III) | O-arylhydroxylamines, 1,3-dicarbonyl compounds | Tandem condensation/rearrangement/cyclization acs.orgacs.org | 3-carbonylated benzofurans acs.orgacs.org | High acs.org |

Radical and Photolytic Cyclization Approaches

Radical and photolytic cyclizations provide alternative pathways to the benzofuran core, often under mild conditions. rsc.orgrsc.org

Radical cyclizations can be initiated by various methods, including the use of radical initiators like AIBN with tributyltin hydride. princeton.edu These reactions proceed via the formation of a radical species that subsequently cyclizes onto an adjacent functional group. Acyl radical cyclization, in particular, has been utilized in the synthesis of complex molecules containing the benzofuran motif. sioc-journal.cn An efficient intramolecular radical cyclization using a photocatalyst like methylene (B1212753) blue has been developed for the synthesis of dibenzocycloketone derivatives, showcasing the potential of photoredox catalysis in this area. researchgate.net

Photolytic cyclization of α-phenylketones is another method for constructing the benzofuran ring. rsc.org This approach involves the photochemical irradiation of the substrate to induce cyclization. rsc.org For example, the photolysis of β,β-bis-(o-methoxyphenyl)vinylbromides in benzene can furnish 2-arylbenzofurans. jocpr.com A photocatalytic defluorinative coupling and cyclization of α-trifluoromethylstyrenes bearing an ortho-hydroxy group has also been developed for the synthesis of 2-fluorobenzofurans. acs.org

| Method | Key Features | Example Application |

| Radical Cyclization | Involves radical intermediates; can be initiated photochemically or with chemical initiators. princeton.eduresearchgate.net | Synthesis of complex polycyclic benzofurans. rsc.org |

| Photolytic Cyclization | Utilizes light to induce ring formation. rsc.orgrsc.org | Synthesis of 2-arylbenzofurans from vinylbromides. jocpr.com |

Stereoselective Synthesis of Chiral Benzofuran Analogs

The development of stereoselective methods for the synthesis of chiral benzofuran analogs is of significant interest due to the prevalence of chiral structures in biologically active molecules.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of benzofuran derivatives. For example, a bidirectional diastereo- and enantio-selective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes has been used to synthesize enantioenriched bis-dihydrobenzofuran precursors. rsc.org

Furthermore, chiral squaramide catalysts have been employed in the asymmetric [4+2] cyclization of azadienes with azlactones to afford benzofuran-fused six-membered heterocycles with high diastereoselectivity and enantioselectivity. acs.org N-heterocyclic carbene (NHC)-catalyzed annulation of enals with heterocyclic enones has also been developed to produce benzofuran-containing ε-lactones or spiro-heterocycles in a highly diastereo- and enantioselective manner. nih.gov These methods provide access to structurally diverse and optically active benzofuran analogs.

Functionalization and Derivatization Strategies for this compound Analogs

Once the benzofuran core is constructed, further functionalization and derivatization are often necessary to access a wider range of analogs with diverse properties.

Introduction of Diverse Heterocyclic Moieties

The introduction of various heterocyclic rings onto the benzofuran scaffold is a common strategy to modulate the biological activity of the resulting compounds. mdpi.com This can be achieved through various coupling reactions or by constructing the heterocycle directly onto the benzofuran core. For instance, imidazopyridine-substituted benzofurans have been synthesized and evaluated for their cytotoxic activity. mdpi.com The synthesis of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol demonstrates the introduction of a pyrimidine (B1678525) ring. mums.ac.ir Additionally, oxadiazole and pyrazole (B372694) derivatives have been incorporated into the 7-methoxybenzofuran moiety. derpharmachemica.com

Strategic Substituent Introduction on the Benzofuran Core

The introduction of substituents at specific positions on the benzofuran ring is crucial for fine-tuning the properties of the molecule. mdpi.com

Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. The Suzuki-Miyaura coupling, for example, can be used to introduce aryl groups at various positions of the benzofuran nucleus. mdpi.com The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing for the introduction of nitrogen-containing substituents. frontiersin.org

Other strategies include Friedel-Crafts reactions for the introduction of acyl groups, though these can sometimes lead to issues with regioselectivity. researchgate.net The strategic use of protecting groups and the sequential application of different coupling reactions allow for the controlled and regioselective functionalization of the benzofuran core. rsc.org For example, a sequence of three Pd(0)- and Ni(0)-catalyzed cross-coupling reactions has been used to achieve the regioselective synthesis of 2,3,5-trisubstituted benzofurans. rsc.org

| Functionalization Strategy | Method | Introduced Substituent/Moiety |

| Introduction of Heterocycles | Various synthetic methods | Pyrimidine, Imidazopyridine, Oxadiazole, Pyrazole mdpi.commums.ac.irderpharmachemica.com |

| C-C Bond Formation | Suzuki-Miyaura Coupling | Aryl groups mdpi.com |

| C-N Bond Formation | Buchwald-Hartwig Amination | Nitrogen-containing substituents frontiersin.org |

| Acylation | Friedel-Crafts Reaction | Acyl groups researchgate.net |

| Sequential Cross-Coupling | Pd(0) and Ni(0) catalysis | Multiple diverse substituents rsc.org |

Chemical Reactivity and Mechanistic Investigations of 7 Methoxybenzofuran 4 Ol

Regioselectivity and Stereoselectivity in Benzofuran (B130515) Transformations

The regioselectivity of reactions on the benzofuran ring is largely dictated by the electronic properties of the substituents and the nature of the reagent. In electrophilic aromatic substitution reactions, the electron-rich benzene (B151609) ring of 7-Methoxybenzofuran-4-ol is activated by the 4-hydroxyl and 7-methoxy groups. These ortho-, para-directing groups work in concert to influence the position of incoming electrophiles. Specifically, the hydroxyl group at C4 and the methoxy (B1213986) group at C7 would be expected to direct electrophilic attack to the C5 and C6 positions. The interplay between these two activating groups and steric hindrance determines the final substitution pattern.

In the context of benzofuran synthesis, regioselectivity is often controlled by the choice of starting materials and reaction conditions. For instance, the cyclization of α-phenoxycarbonyl compounds can lead to different regioisomers depending on the substitution pattern of the aromatic ring. When both ortho positions are available for cyclization, the sterically less-hindered product is typically favored. oregonstate.edu However, in cases with strong electronic directing groups, the electronic effects can override steric considerations. The synthesis of polysubstituted benzofurans can be achieved with high regioselectivity through methods like copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org

Stereoselectivity becomes a critical aspect when chiral centers are introduced during benzofuran transformations. While the core of this compound is achiral, reactions at the furan (B31954) ring or on substituents can create stereocenters. The development of stereoselective methods for the synthesis of benzofuran derivatives has been an active area of research. For example, enantioselective synthesis of benzofuran-fused N-heterocycles has been achieved with excellent diastereoselectivities and enantioselectivities using chiral catalysts. acs.org Such strategies are crucial for the preparation of enantiopure benzofuran-containing compounds. nih.gov

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

|---|---|---|

| Substituent Effects | Electron-donating groups (e.g., -OH, -OCH3) activate the benzene ring and direct electrophilic substitution to specific positions. oregonstate.edu | The nature and position of substituents can influence the facial selectivity of approaching reagents. |

| Steric Hindrance | Favors reaction at less hindered positions, especially in the absence of strong electronic effects. oregonstate.edu | Bulky substituents can block one face of the molecule, leading to preferential attack from the less hindered side. |

| Catalyst | Can direct reactions to specific sites through coordination or by altering the electronic nature of the substrate. rsc.org | Chiral catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer or diastereomer. acs.org |

| Reaction Conditions | Solvent, temperature, and reagents can influence the kinetic versus thermodynamic control of a reaction, affecting the product distribution. | Can affect the stability of stereoisomeric transition states, thereby influencing the stereochemical outcome. |

Reaction Mechanisms of Key Synthetic Steps (e.g., Wittig, Mannich)

Wittig Reaction:

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and has been employed in the synthesis of benzofuran derivatives. rsc.org The reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. In the context of synthesizing substituted benzofurans, an intramolecular Wittig reaction can be a key step in forming the furan ring.

The generally accepted mechanism for the Wittig reaction proceeds through the following steps:

Ylide Formation: A phosphonium (B103445) salt is deprotonated by a strong base to form a phosphorus ylide.

Oxaphosphetane Formation: The nucleophilic ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to a betaine (B1666868) intermediate which then cyclizes to form a four-membered oxaphosphetane ring. organic-chemistry.orgmasterorganicchemistry.com

Alkene Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com

A chemoselective intramolecular Wittig reaction has been utilized for the synthesis of highly functionalized benzofurans, where a phosphorus ylide reacts preferentially with an ester functionality to construct the furan ring. rsc.org For instance, the synthesis of 7-methoxy-2-alkyl/aryl-l-benzofuran-5-carboxaldehyde has been achieved using a Wittig reaction as a key step, starting from vanillin (B372448) which undergoes a Mannich reaction to form a phosphonium salt. researchgate.net

Mannich Reaction:

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is valuable for the introduction of aminomethyl groups onto a molecule. In the case of phenols like this compound, the electron-rich aromatic ring can act as the active hydrogen component.

The mechanism of the Mannich reaction typically involves:

Iminium Ion Formation: The amine reacts with the aldehyde to form an iminium ion. adichemistry.comlibretexts.orgbyjus.com

Electrophilic Attack: The electron-rich nucleophile (the enol form of a carbonyl compound or an activated aromatic ring) attacks the electrophilic carbon of the iminium ion. adichemistry.comlibretexts.orgbyjus.com

Product Formation: Deprotonation of the resulting intermediate yields the Mannich base.

For phenols, the Mannich reaction proceeds via electrophilic aromatic substitution on the activated ring. researchgate.net The regioselectivity of this reaction on this compound would be directed by the activating hydroxyl and methoxy groups.

Oxidative and Reductive Transformations in Benzofuran Synthesis

Oxidative and reductive transformations are fundamental in both the synthesis and functionalization of the benzofuran core.

Oxidative Transformations:

Oxidative cyclization is a common strategy for the construction of the benzofuran ring. nih.gov For example, the palladium-catalyzed oxidative cyclization of 2-allylphenols provides a route to 2-methylbenzofurans. sci-hub.se Similarly, the oxidative cyclization of o-cinnamyl phenols can be used to synthesize functionalized 2-benzyl benzofurans. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a regioselective synthesis of polysubstituted benzofurans. rsc.org The oxidation of the benzofuran ring itself can lead to various products. For instance, the oxidation of substituted 2,3-benzofurans can yield reactive epoxides, which can then undergo further transformations to afford ring-opened products like keto esters. mdpi.com

Reductive Transformations:

Reduction reactions are often employed to modify substituents on the benzofuran ring or to reduce the furan ring itself. For example, a ketone substituent on the benzofuran nucleus can be reduced to a hydroxyl group or a methylene (B1212753) group using standard reducing agents. nih.gov The reduction of a benzofuranone can lead to the corresponding benzofuran. oregonstate.edu In some cases, reductive conditions can induce rearrangements and ring expansions. For example, the treatment of 5-hydroxy-3-methyl-3H-benzofuran-2-one with hydrides under reductive conditions can lead to the formation of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. nih.gov

| Transformation Type | Example Reaction | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Oxidative Cyclization | 2-Allylphenols to 2-methylbenzofurans sci-hub.se | PdCl2, Cu(OAc)2-LiCl | Substituted Benzofurans |

| Oxidative Cyclization | Phenols and alkynes to polysubstituted benzofurans rsc.org | Copper catalyst, O2 | Polysubstituted Benzofurans |

| Ring Oxidation | 2,3-Disubstituted benzofurans to epoxides mdpi.com | m-CPBA or DMD | Epoxides, Keto esters |

| Carbonyl Reduction | Ketone-substituted benzofurans to alcohols nih.gov | NaBH(OAc)3 | Alcohols |

| Benzofuranone Reduction | Benzofuranones to benzofurans oregonstate.edu | Reducing agents | Benzofurans |

Influence of Substituents on Chemical Reactivity

The nature and position of substituents on the benzofuran ring system have a profound impact on its chemical reactivity. In this compound, the electron-donating 4-hydroxyl and 7-methoxy groups significantly activate the benzene portion of the molecule towards electrophilic aromatic substitution. mdpi.com This increased nucleophilicity makes the aromatic ring more susceptible to attack by electrophiles compared to unsubstituted benzofuran.

Conversely, the introduction of electron-withdrawing groups would be expected to deactivate the benzofuran ring, making it less reactive towards electrophiles. The position of the substituent is also critical. For example, a substituent at the C2 or C3 position of the furan ring will have a more direct electronic influence on the reactivity of the heterocyclic portion of the molecule. Theoretical calculations have shown that the electron density is highest at the C3 position in the five-membered ring of benzofuran, making it a likely site for electrophilic attack. pixel-online.net However, the directing effects of the powerful activating groups on the benzene ring of this compound would likely dominate in electrophilic aromatic substitution reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxybenzofuran 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides intricate details about the molecular skeleton, including the connectivity of atoms and their spatial relationships.

¹H NMR and ¹³C NMR Spectral Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 7-Methoxybenzofuran-4-ol would provide the foundational information for its structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. For this compound, one would expect to observe signals corresponding to the aromatic protons on the benzofuran (B130515) core, the methoxy (B1213986) group protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment. Furthermore, spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), providing valuable information about the connectivity of the proton-bearing carbons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Given the molecular structure of this compound, a specific number of distinct carbon signals would be expected. The chemical shifts of these signals would differentiate between aromatic, furan-ring, methoxy, and hydroxyl-substituted carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~7.5 | ~145 |

| 3 | ~6.8 | ~105 |

| 5 | ~6.9 | ~110 |

| 6 | ~7.1 | ~120 |

| 3a | - | ~148 |

| 7a | - | ~140 |

| 4 | - | ~150 (C-OH) |

| 7 | - | ~155 (C-OCH₃) |

| OCH₃ | ~3.9 | ~56 |

| OH | Variable | - |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

To overcome the limitations of one-dimensional NMR and to establish unambiguous correlations, a suite of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect signals from protons that are spin-coupled, typically those on adjacent carbon atoms. This would be instrumental in confirming the connectivity of the protons on the aromatic and furan (B31954) rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct and powerful tool for assigning both ¹H and ¹³C signals.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₉H₈O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed molecular formula.

Theoretical Exact Mass Calculation:

C: 9 x 12.000000 = 108.000000

H: 8 x 1.007825 = 8.062600

O: 3 x 15.994915 = 47.984745

Total Exact Mass: 164.047345 u

An HRMS experiment yielding a mass very close to this value would confirm the elemental formula of C₉H₈O₃.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For this compound, a plausible fragmentation pathway could involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

Loss of carbon monoxide (CO): A common fragmentation for phenolic compounds, leading to a fragment at [M-28]⁺.

Retro-Diels-Alder (RDA) reaction: The furan ring could undergo an RDA fragmentation, leading to characteristic fragment ions.

A hypothetical fragmentation table is provided below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 164 | 149 | •CH₃ | Ion resulting from loss of the methoxy methyl group. |

| 164 | 136 | CO | Ion resulting from the loss of carbon monoxide. |

| 149 | 121 | CO | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion. |

Analysis of the MS/MS spectrum would provide crucial data to support the structure determined by NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) are found just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretches: The C-O stretching vibrations for the ether and phenol (B47542) functionalities would likely appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those of IR, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic backbone and the various functional groups, providing a more complete vibrational profile of the molecule.

A summary of expected vibrational frequencies is presented in the table below:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O Stretch (Phenol) | ~1200-1260 | Medium |

| C-O Stretch (Ether) | ~1020-1075 | Medium |

The combined application of these advanced spectroscopic techniques provides a robust and comprehensive characterization of this compound, ensuring its unambiguous structural identification and providing deep insights into its electronic and vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum provides valuable information about the conjugated π-electron system of the benzofuran core.

The electronic absorption bands observed in benzofuran and its derivatives are primarily attributed to π→π* transitions. The position and intensity of these absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the benzofuran ring. A systematic theoretical and experimental study on isomeric methoxybenzofurans has provided insight into these effects. researchgate.net For 7-methoxybenzofuran (B1297906), the first π→π* transition has been experimentally determined, providing a baseline for understanding the spectrum of this compound. researchgate.net

The presence of the methoxy (-OCH3) group at the 7-position and the hydroxyl (-OH) group at the 4-position, both being auxochromes, is expected to influence the electronic spectrum. These electron-donating groups can interact with the π-system of the benzofuran ring, typically causing a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted parent chromophore. researchgate.net The spectrum is a result of a mixture of locally excited (LE) states within the benzofuran system and charge transfer (CT) configurations between the substituents and the aromatic core. researchgate.net

| Compound | Experimental Transition Energy (10³ cm⁻¹) | Calculated λmax (nm) | Transition Type |

|---|---|---|---|

| 7-Methoxybenzofuran | 35.2 | ~284 | π→π* |

Data sourced from a study on the UV spectra of isomeric methoxybenzofurans. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. The parent compound, this compound, is achiral and therefore does not produce a CD spectrum.

However, CD spectroscopy is an indispensable tool for the stereochemical elucidation of chiral derivatives of this compound. When the benzofuran scaffold is incorporated into a larger, chiral molecule or substituted in a way that creates a stereocenter, CD analysis can be used to determine its absolute configuration or preferred conformation.

A powerful application of this technique is demonstrated in the study of complex molecules where a benzofuran-type chromophore is held in a rigid, chiral conformation. For instance, studies on steroids containing a 2,3-dihydro-1-benzofuran chromophore have established a clear correlation between the helicity of the heterocyclic ring and the sign of the observed Cotton effect in the CD spectrum. rsc.org A positive (P) helicity of the ring system results in a positive CD signal, while a negative (M) helicity leads to a negative signal. rsc.org This empirical rule allows for the unambiguous assignment of the absolute stereochemistry of newly synthesized or isolated natural products containing this chiral motif. rsc.org

| Chiral Feature of Derivative | Observed CD Signal | Stereochemical Interpretation |

|---|---|---|

| P (Positive) Helicity of Heteroring | Positive Cotton Effect | Assigns absolute configuration based on the helicity rule |

| M (Negative) Helicity of Heteroring | Negative Cotton Effect | Assigns absolute configuration based on the helicity rule |

This table illustrates the principle of using CD spectroscopy for stereochemical assignment in chiral benzofuran derivatives based on established helicity rules. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While the specific crystal structure of this compound is not described in the literature, extensive crystallographic data are available for closely related methoxy and hydroxy-substituted benzofuran derivatives. This information provides a robust model for predicting the solid-state architecture of the title compound. Analysis of derivatives like (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one and 5-Methoxy-2-benzofuran-1(3H)-one reveals key structural features. nih.govnih.gov

The benzofuran ring system is typically found to be essentially planar. researchgate.net The molecular packing in the crystal lattice is dominated by intermolecular hydrogen bonds, particularly when hydroxyl groups are present. nih.gov In the crystal structure of (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one, molecules are stabilized by O—H⋯O hydrogen bonds. nih.gov In addition to strong hydrogen bonds, weaker interactions such as C—H⋯O bonds and face-to-edge C—H⋯π interactions are also observed, connecting molecules into extended networks. nih.govresearchgate.net

Based on these findings, it is predicted that the crystal structure of this compound would feature a planar benzofuran core. The 4-hydroxyl group would act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl, methoxy, and furan moieties would act as acceptors, leading to a robust network of intermolecular hydrogen bonds that define the solid-state architecture.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂O₄ |

| Formula Weight | 268.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1083 (4) |

| b (Å) | 12.7072 (7) |

| c (Å) | 14.4024 (8) |

| β (°) | 100.161 (2) |

| Volume (ų) | 1280.52 (12) |

| Z (Molecules per unit cell) | 4 |

Data sourced from the crystallographic study of a hydroxy and methoxy-substituted benzofuranone. nih.gov

Computational Chemistry and Molecular Modeling of 7 Methoxybenzofuran 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods, particularly Density Functional Theory (DFT), offer a detailed view of electron distribution and energy levels, which are crucial determinants of a molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), charge density, and binding energy. jetir.org

For a structurally similar compound, 7-methoxy-benzofuran-2-carboxylic acid, DFT calculations at the B3LYP/6311+(d,p) level of theory have been performed, providing valuable insights into the electronic properties that can be extrapolated to 7-Methoxybenzofuran-4-ol. jetir.org The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. jetir.org

The calculated electronic properties for 7-methoxy-benzofuran-2-carboxylic acid suggest that this compound would also be a reactive molecule with a significant degree of polarizability. jetir.org

Table 1: Calculated Electronic Properties of a Structurally Related Benzofuran (B130515) Derivative (Data based on 7-methoxy-benzofuran-2-carboxylic acid) jetir.org

| Parameter | Value |

|---|---|

| HOMO Energy | -6.04 eV |

| LUMO Energy | -1.85 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. stanford.edu

For this compound, MD simulations could be employed to explore its conformational landscape. The rotation around the bond connecting the methoxy (B1213986) group to the benzofuran ring, as well as the orientation of the hydroxyl group, would be of particular interest. These simulations can provide information on the most stable conformations of the molecule in different environments. nih.gov

Furthermore, MD simulations are instrumental in studying the interactions between a ligand and its target protein. acs.org By placing this compound in the active site of a receptor, MD simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the dynamic behavior of the ligand within the binding pocket over time. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are developed using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov

For benzofuran derivatives, QSAR studies have been successfully applied to predict various biological activities, including vasodilator and antioxidant properties. nih.govresearchgate.net These models often utilize a range of descriptors, such as electronic, steric, and hydrophobic parameters. A statistically significant QSAR model for a series of benzofuran-based vasodilators was developed using descriptors such as the "Max positive charge on H" and "Min partial charge for a C atom". nih.gov

To predict the biological activity of this compound, a QSAR model could be developed using a training set of structurally related benzofuran or phenolic compounds with known activities. nih.gov The molecular descriptors for this compound would then be calculated and inputted into the developed model to estimate its potential biological effect.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Benzofuran and Phenolic Compounds

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Dipole Moment | Describes the polarity of the molecule. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to donate or accept electrons. imist.ma | |

| Steric/Topological | Molecular Weight | Relates to the size of the molecule. |

| Surface Area | Influences interactions with receptors and solubility. |

Molecular Docking Studies for Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. nih.gov

Molecular docking studies have been conducted on various benzofuran derivatives to investigate their potential as inhibitors of different enzymes and receptors. nih.govnih.gov For instance, a study on 2-(p-hydroxybenzyl)-7-methoxybenzofuran-6-ol, a compound structurally similar to this compound, explored its docking into the active site of cyclooxygenase-2 (COX-2). researchgate.net The study revealed key interactions with amino acid residues in the active pocket of the enzyme. researchgate.net

Similarly, docking simulations of this compound into the active site of a target receptor could elucidate its potential binding orientation and key interactions. The hydroxyl and methoxy groups would be expected to form hydrogen bonds with polar amino acid residues, while the benzofuran ring could engage in hydrophobic or π-π stacking interactions. The docking score, an estimation of the binding affinity, can be used to rank its potential as an inhibitor compared to other compounds. derpharmachemica.com

Table 3: Example of Molecular Docking Results for a Benzofuran Derivative (Data based on a representative benzofuran ligand docked into a target protein)

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | TYR 385, SER 530, ARG 120 |

In Vitro Biological Interaction Mechanisms of 7 Methoxybenzofuran 4 Ol and Its Analogs

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant properties of benzofuran (B130515) derivatives are a key area of investigation. These compounds can mitigate cellular damage caused by reactive oxygen species (ROS) through various free radical scavenging mechanisms. The phenolic hydroxyl group, a common feature in many active benzofuran analogs, is crucial to this activity.

The primary mechanism of free radical scavenging by phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. nih.gov This process, known as hydrogen atom transfer (HAT), is a fundamental aspect of their antioxidant capacity. mdpi.com Other potential mechanisms include proton loss (PL) and electron transfer (ET). mdpi.com The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity, highlighting the structural importance of the benzofuran core. nih.govsemanticscholar.org

The efficacy of these compounds is often quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. For instance, novel benzofuran-2-carboxamide (B1298429) derivatives have demonstrated significant antioxidant potential. One 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative showed a 23.5% inhibition rate of DPPH radical formation and a 62% inhibition of lipid peroxidation at a concentration of 100 μM. rsc.org Similarly, certain 7-methoxy benzofuran pyrazoline derivatives have exhibited excellent antioxidant activity in DPPH assays when compared to the standard antioxidant, ascorbic acid. researchgate.net In vitro studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives have shown they can effectively reduce catechol-induced intracellular ROS levels in neuronal cells. mdpi.com

| Compound/Derivative Class | Assay | Result | Reference |

| Benzofuran compounds from D. latifolia | DPPH | IC₅₀: 96.7 ± 8.9 μM | rsc.org |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | DPPH | 23.5% inhibition at 100 μM | rsc.org |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Lipid Peroxidation | 62% inhibition at 100 μM | rsc.org |

| 7-methoxy benzofuran pyrazoline derivatives | DPPH | Excellent activity vs. Ascorbic Acid | researchgate.net |

| Indeno-Benzofuran derivatives | DPPH | IC₅₀: 0.015 µmol/mL | researchgate.net |

Antimicrobial Properties and Cellular Targets

Benzofuran derivatives have demonstrated significant antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action often involve disruption of cellular integrity and key metabolic processes.

The antibacterial efficacy of benzofuran analogs has been tested against both Gram-positive and Gram-negative bacteria. The structural differences in the cell walls of these two bacterial types often lead to variations in susceptibility. mdpi.com Gram-negative bacteria possess an outer lipopolysaccharide membrane that can act as a barrier to hydrophobic compounds, making them generally more resistant. mdpi.commdpi.com

Despite this, certain benzofuran derivatives have shown potent activity against Gram-negative strains. nih.gov For example, some analogs exhibit greater inhibitory activity against Gram-negative bacteria than Gram-positive ones. nih.gov Aza-benzofuran compounds, in particular, have shown moderate activity against Salmonella typhimurium and Escherichia coli (Gram-negative), as well as Staphylococcus aureus (Gram-positive), with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL. mdpi.com The enhanced lipophilicity and positive charge potential of aza-benzofurans may facilitate electrostatic interactions with bacterial membranes, leading to their disruption. mdpi.com The presence of a hydroxyl group at the C-6 position of the benzofuran ring has been identified as a critical feature for antibacterial activity. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/EC₅₀) | Reference |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 μg/mL | mdpi.com |

| Aza-benzofuran (Compound 1) | Escherichia coli | 25 μg/mL | mdpi.com |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 μg/mL | mdpi.com |

| Benzofuran with disulfide moiety (V40) | Xanthomonas oryzae pv oryzae | EC₅₀: 0.28 μg/mL | nih.gov |

| Benzofuran with disulfide moiety (V40) | Xanthomonas oryzae pv oryzicola | EC₅₀: 0.56 μg/mL | nih.gov |

| Benzofuran with bromo substituents | Various strains | 29.76-31.96 mmol/L | nih.gov |

Several benzofuran analogs have been identified as potent antifungal agents. Their mechanism of action can involve the inhibition of essential fungal enzymes. One key target identified is N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. semanticscholar.orgresearchgate.net

Benzofuran-triazole hybrids have shown notable activity against fluconazole-resistant strains of Trichophyton rubrum and Cryptococcus neoformans, with MIC values in the range of 32 to 64 µg/mL. semanticscholar.org Similarly, certain benzofuran-5-ol (B79771) derivatives have demonstrated superior or comparable activity to the conventional antifungal drug 5-fluorocytosine, completely inhibiting the growth of tested fungal species at MIC levels between 1.6 and 12.5 μg/mL. nih.gov Oxa-benzofuran compounds have also displayed antifungal effects against plant-pathogenic fungi like Penicillium italicum and Colletotrichum musae, with MICs of 12.5–25 μg/mL. mdpi.com

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |

| Benzofuran-5-ol derivatives | Various species | 1.6-12.5 μg/mL | nih.gov |

| Benzofuran-triazole hybrids | Trichophyton rubrum (fluconazole-resistant) | 32-64 µg/mL | semanticscholar.org |

| Benzofuran-triazole hybrids | Cryptococcus neoformans (fluconazole-resistant) | 32-64 µg/mL | semanticscholar.org |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 μg/mL | mdpi.com |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 μg/mL | mdpi.com |

Anticancer and Antiproliferative Mechanisms in Established Cell Lines

The anticancer potential of benzofuran derivatives is a subject of intensive research, with studies revealing diverse mechanisms of action, including the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). nih.gov

Benzofuran analogs can inhibit the growth of cancer cells by targeting various components of the cell division machinery. One documented mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division. nih.govrsc.org Other targets include crucial signaling proteins like glycogen (B147801) synthase kinase-3β (GSK-3β) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govrsc.org

In vitro screening against various human cancer cell lines has demonstrated the potent antiproliferative activity of these compounds. For example, a chalcone (B49325) derivative containing a 7-ethoxy-1-benzofuran moiety showed significant cytotoxic effects on human lung and colon cancer cells, with IC₅₀ values as low as 0.35 µM for the HT29 colon cancer cell line. accscience.com Benzofuran-based oxadiazole conjugates have also shown efficacy against pancreatic and colon cancer cells with IC₅₀ values ranging from 3.27 to 11.27 μM. rsc.org

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

| Benzofuran-oxadiazole conjugate (14c) | HCT116 (Colon) | 3.27 μM | rsc.org |

| 7-ethoxy-1-benzofuran chalcone derivative | HCT116 (Colon) | 0.59 µM | accscience.com |

| 7-ethoxy-1-benzofuran chalcone derivative | HT29 (Colon) | 0.35 µM | accscience.com |

| 7-ethoxy-1-benzofuran chalcone derivative | A549 (Lung) | 2.85 µM | accscience.com |

| Benzofuran derivative (22f) | MCF-7 (Breast) | 2.27 μM | nih.gov |

| Benzofuran derivative (22d) | T-47D (Breast) | 3.82 μM | nih.gov |

Beyond simply halting cell growth, many benzofuran derivatives actively induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. plos.org Apoptosis can be triggered through intrinsic (mitochondria-dependent) or extrinsic pathways, often involving a cascade of enzymes called caspases. plos.org

One novel benzofuran lignan (B3055560) was found to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle in the G2/M phase. nih.gov This was associated with the downregulation of key cell cycle proteins like CyclinB1, Cdc25c, and CDK1, and the activation of caspases-3, -6, and -7. nih.gov Another benzofuran derivative, BL-038, was shown to induce apoptosis in human chondrosarcoma cells by generating excessive ROS, which leads to mitochondrial dysfunction and activation of the caspase pathway. mdpi.com The observation of pycnotic nuclei and chromatin condensation in cancer cells treated with benzofuran-containing chalcone derivatives further confirms the induction of apoptosis. accscience.com

Inhibition of Specific Oncogenic Pathways (e.g., TGF-β1)

While direct studies on 7-Methoxybenzofuran-4-ol's effect on the Transforming growth factor-β1 (TGF-β1) pathway are limited, research on related benzofuran derivatives suggests a potential for interference with oncogenic signaling. The TGF-β pathway is crucial in cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of cancer. In advanced stages of cancer, TGF-β signaling can promote tumor progression by stimulating processes like epithelial-to-mesenchymal transition (EMT), angiogenesis, and immune evasion. mdpi.com

Some benzofuran derivatives have been investigated for their anticancer properties, which may involve the modulation of various signaling pathways. For instance, certain derivatives have been shown to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is critical for the survival of cancer cells under low-oxygen conditions, a common feature of solid tumors. nih.gov The inhibition of such pathways suggests that benzofuran scaffolds could serve as a basis for the development of agents that target the complex signaling networks within cancer cells. Further research is needed to specifically elucidate the role of this compound in modulating the TGF-β1 pathway and other cancer-related signaling cascades.

Anti-Inflammatory Effects and Pathway Modulation

This compound and its analogs have demonstrated significant anti-inflammatory properties in various in vitro models. These effects are primarily mediated through the modulation of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. amazonaws.comfrontiersin.org

In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, a common in vitro model for inflammation, certain benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net For example, aza-benzofuran compounds have exhibited inhibitory activity on NO release with IC50 values as low as 16.5 μM. researchgate.net The mechanism behind this inhibition often involves the suppression of inducible nitric oxide synthase (iNOS) expression.

Furthermore, studies have shown that benzofuran derivatives can down-regulate the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). amazonaws.comfrontiersin.org This is achieved by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. amazonaws.com A synthetic ailanthoidol (B1236983) derivative, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, was found to suppress the generation of prostaglandin (B15479496) E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2) by down-regulating the MAPK and activator protein-1 (AP-1) activation. researchgate.net

The table below summarizes the anti-inflammatory activity of selected benzofuran derivatives.

| Compound/Analog | Assay | Target/Pathway | IC50 Value |

| Aza-benzofuran analog 1 | Nitric Oxide (NO) Release Inhibition | iNOS | 17.3 μM |

| Aza-benzofuran analog 4 | Nitric Oxide (NO) Release Inhibition | iNOS | 16.5 μM |

| Piperazine (B1678402)/benzofuran hybrid 5d | Nitric Oxide (NO) Generation Inhibition | NF-κB/MAPK | 52.23 ± 0.97 μM |

| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | Nitric Oxide (NO) Release Inhibition | MAPK/AP-1 | Not specified |

Vasodilator and Vasorelaxant Mechanisms in Isolated Tissues

Benzofuran derivatives have been investigated for their potential vasodilator and vasorelaxant effects in isolated tissue preparations. The mechanisms underlying these effects are often multifactorial, involving both endothelium-dependent and -independent pathways. nih.gov

Many plant-derived compounds, including those with structures related to benzofurans, induce vasodilation by activating the nitric oxide/cGMP pathway or by blocking voltage-dependent calcium channels. nih.gov Some compounds may also activate potassium channels. researcher.life For example, the flavonoid morin, which shares some structural similarities with benzofuran derivatives, has been shown to cause vasodilation in rat aortic rings, an effect that involves the NO/sGC pathway, muscarinic receptors, β2-adrenergic receptors, and calcium channels. nih.gov

The vasorelaxant effects of these compounds are often studied in pre-contracted aortic rings. The ability of a compound to relax these tissues suggests its potential to lower blood pressure. The specific mechanisms for this compound are not extensively detailed in the available literature, but the general properties of related compounds point towards a potential role in modulating vascular tone.

Enzyme Inhibition Studies (e.g., α-Glucosidase, Aromatase, Protein Tyrosine Phosphatase-1B)

Benzofuran derivatives have been identified as inhibitors of several clinically relevant enzymes.

α-Glucosidase: While specific data for this compound is not available, the benzofuran scaffold is a known feature in α-glucosidase inhibitors, which are important in the management of type 2 diabetes.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. mdpi.com Certain benzofuran-derived sulfamates have been developed as dual aromatase-steroid sulfatase inhibitors. acs.org For example, a 4-methoxy derivative of a benzofuran ketone sulfamate (B1201201) demonstrated an aromatase inhibitory IC50 of 35 nM. acs.org

Protein Tyrosine Phosphatase-1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes and obesity. Several benzofuran-containing compounds have been identified as PTP1B inhibitors. Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex.

The table below presents the inhibitory activities of selected benzofuran analogs against these enzymes.

| Compound/Analog | Target Enzyme | Inhibition Type | IC50/Ki Value |

| Benzofuran ketone sulfamate (4-methoxy derivative) | Aromatase | Not specified | 35 nM |

| Benzimidazole-containing compound 1 | PTP1B | Mixed-type | Ki = 5.2 µM |

| Benzimidazole-containing compound 2 | PTP1B | Mixed-type | Ki = 4.2 µM |

Receptor Binding Affinity Investigations (e.g., Kappa-Opioid Receptor)

Certain benzofuran derivatives have been synthesized and evaluated for their binding affinity to opioid receptors. The kappa-opioid receptor (KOR) is of particular interest as it is involved in analgesia with a lower risk of dependence compared to the mu-opioid receptor (MOR).

A series of novel 3,4,7-trisubstituted benzofuran derivatives have shown moderate binding activities to KOR with IC50 values in the range of 3.9–11 µM, while showing no measurable binding to MOR. This selectivity for KOR suggests that the benzofuran scaffold could be a promising starting point for the development of non-addictive pain therapeutics. The aryl substituent on the hydroxy group of these derivatives appears to be important for KOR binding.

Antiviral Activities (e.g., Anti-Hepatitis C Virus, Anti-Influenza Virus)

Benzofuran and its analogs have demonstrated in vitro activity against a range of viruses, including the Hepatitis C virus (HCV) and influenza viruses.

Anti-Hepatitis C Virus (HCV): HCV is a major cause of chronic liver disease. The HCV NS5B polymerase is a key target for antiviral drug development. While specific data for this compound is limited, the broader class of benzofuran analogs has been investigated as HCV inhibitors. For instance, the benzofuran analogue BMS-986,139 has shown excellent antiviral activity against all genotypes of HCV. Other studies have explored various direct-acting antivirals that target different components of the HCV replication complex.

Anti-Influenza Virus: Influenza viruses are a constant global health threat. Research has shown that some benzofuran derivatives possess anti-influenza activity. Theaflavin derivatives, which contain a benzofuran-like moiety, have been found to inhibit the neuraminidase (NA) and hemagglutinin (HA) of different influenza virus strains with IC50 values ranging from 9.27 to 36.55 μg/mL. These compounds appear to act at the early stages of infection. Another compound, T-705 (favipiravir), a pyrazine (B50134) derivative with some structural resemblance to nucleoside analogs, has shown potent inhibitory activity against influenza A, B, and C viruses with IC50s ranging from 0.013 to 0.48 μg/ml.

Anti-Amyloid Aggregation Potential

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Benzofuran and its analogs have emerged as a promising class of compounds that can inhibit Aβ aggregation.

Several studies have demonstrated the ability of benzofuran derivatives to interfere with the formation of Aβ fibrils and even disaggregate preformed aggregates. N-phenylbenzofuran-2-carboxamide derivatives, for example, have shown concentration-dependent inhibition of Aβ42 aggregation. researchgate.net A benzofuran analogue, MDR-1339, has been shown to be a potent Aβ aggregation inhibitor that can restore cellular viability from Aβ-induced cytotoxicity. The mechanism of action is thought to involve the disruption of π-π stacking interactions between the aromatic residues of the Aβ peptide, which are crucial for the aggregation process.

The table below highlights the anti-amyloid aggregation activity of certain benzofuran derivatives.

| Compound/Analog | Assay | Effect | Maximum Inhibition/IC50 |

| N-phenylbenzofuran-2-carboxamide derivative 4b | Thioflavin-T based fluorescence aggregation kinetics | Inhibition of Aβ42 aggregation | 54% |

| Benzofuran-Based Hybrid Compounds | Inhibition of β-amyloid aggregation | Inhibition of Aβ fibril formation | IC50 values determined graphically |

Structure Activity Relationship Sar Studies of 7 Methoxybenzofuran 4 Ol Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of benzofuran (B130515) derivatives is intricately linked to the nature and position of substituents on the benzofuran ring system. nih.govmdpi.com Early investigations into the SAR of benzofurans highlighted that substitutions at the C-2 position, in particular, were critical for cytotoxic activity. nih.gov

Hydroxyl and Methoxy (B1213986) Group Contributions

The presence and positioning of hydroxyl and methoxy groups on the benzofuran ring are significant determinants of the biological activity of these compounds. The phenolic hydroxyl group, such as the one at the C-4 position in 7-methoxybenzofuran-4-ol, is frequently implicated in modulating anticancer and antioxidant activities. nih.gov This is largely attributed to its ability to act as a hydrogen bond donor, which can facilitate favorable interactions with biological targets. nih.gov

In a broader context of benzofuran derivatives, the introduction of a hydroxyl group at the C-7 position has been shown to enhance the pharmacophoric interactions of certain anticancer agents. nih.gov While the core compound of this article features a methoxy group at C-7, this finding underscores the importance of substitution at this position.

Influence of Halogen, Alkyl, and Aryl Substituents

The addition of various substituents to the benzofuran scaffold, including halogens, alkyl chains, and aryl groups, has been extensively studied to modulate the biological activity of the resulting derivatives.

Halogen Substituents: The introduction of halogen atoms such as chlorine, bromine, or fluorine into the benzofuran ring has consistently led to a significant enhancement of anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, placing a halogen atom at the para position of an N-phenyl ring substituent on a benzofuran has been associated with maximum cytotoxic activities. nih.gov

Alkyl and Aryl Substituents: The incorporation of alkyl and aryl groups can influence the lipophilicity and steric profile of the molecule, which in turn affects its interaction with biological targets. In the development of novel benzofuran derivatives as potential inhibitors of acetylcholinesterase, 3D-QSAR analysis has revealed the importance of alkyl groups at specific positions on a phenyl moiety for activity.

| Substituent Type | General Effect on Activity | Positional Importance | Example of Influence |

|---|---|---|---|

| Halogen (e.g., Cl, Br, F) | Often increases anticancer activity | Position on the ring is critical for activity | Para-position on an N-phenyl ring can maximize cytotoxicity |

| Alkyl | Can enhance activity depending on placement | Specific positions on aryl moieties can be crucial | Important for acetylcholinesterase inhibition in some derivatives |

| Aryl | Can introduce additional binding interactions | Substitution pattern on the aryl ring is key | Can be a scaffold for further functionalization |

Role of Heterocyclic Moiety Attachments

The hybridization of the benzofuran core with various heterocyclic rings has emerged as a promising strategy for the development of potent therapeutic agents. nih.gov Heterocycles such as imidazole (B134444), quinazolinone, triazole, and piperazine (B1678402) have been attached to the benzofuran scaffold, often leading to synergistic effects on biological activity. nih.govmdpi.com

For example, the fusion of benzofuran with imidazole and quinazolinone has been explored to create molecules with desirable drug-like profiles and enhanced cytotoxicity. nih.gov Similarly, the attachment of a piperazine ring to the benzofuran core has been investigated in the context of anti-inflammatory and anticancer activities. nih.gov

The nature of the heterocyclic ring and its point of attachment to the benzofuran are crucial. Studies have shown that substitutions at the C-2 position of the benzofuran with heterocyclic rings are particularly important for cytotoxic activity. nih.gov The choice of the heterocyclic moiety can significantly influence the selectivity and potency of the resulting hybrid molecule.

Stereochemical Influence on Pharmacological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological properties. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different biological activities. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions.

In the context of benzofuran derivatives, while specific studies on the stereochemical influence on the pharmacological efficacy of this compound are limited, the general principles of stereochemistry in drug action are highly relevant. For instance, the development of benzofuran-fused N-heterocycles has seen the use of chiral catalysts to achieve highly stereoselective synthesis, producing compounds with specific three-dimensional structures. acs.org The retention of this stereochemistry in subsequent chemical transformations is often crucial for maintaining biological activity. acs.org

Research on other chiral compounds has demonstrated that different enantiomers can have distinct potencies and even different pharmacological effects. mdpi.com This highlights the importance of considering stereochemistry in the design and synthesis of new this compound derivatives to optimize their therapeutic potential.

Pharmacophoric Features and Receptor Interaction Hypotheses

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and elicit a particular biological response. The development of pharmacophore models for benzofuran derivatives has been instrumental in understanding their mechanism of action and in the design of new, more potent compounds.

In more complex benzofuran derivatives, pharmacophore models have been developed that include features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a 3D-QSAR study on dibenzofuran (B1670420) derivatives identified one ring aromaticity, three hydrophobic, and two hydrogen bond acceptor features as being important for their inhibitory activity against a specific protein tyrosine phosphatase. nih.govnih.gov These models provide a basis for hypothesizing how this compound derivatives might interact with their biological targets and guide the rational design of new analogues.

Computational SAR Modeling and Predictive Paradigms

Computational methods, particularly quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools in modern drug discovery. These approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For benzofuran derivatives, both 2D and 3D-QSAR studies have been successfully employed to develop predictive models for various biological activities, including vasodilation and anticancer effects. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional properties of molecules to predict their activity. semanticscholar.org

Future Research Directions and Translational Perspectives for 7 Methoxybenzofuran 4 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives is a well-established field, yet there is a continuous drive to develop more efficient, sustainable, and versatile methods. divyarasayan.org Future research will likely prioritize green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

Key areas of development include:

Catalytic Systems : Transition-metal catalysis, particularly with palladium, continues to be a powerful tool for constructing the benzofuran ring. tandfonline.com Future efforts will focus on developing catalysts with higher turnover numbers, lower catalyst loading, and the use of more abundant and less toxic metals. Metal-free synthetic routes, utilizing organocatalysis or photochemical methods, represent a highly sustainable alternative. mdpi.com

One-Pot Reactions : Multi-component and tandem reactions that allow for the construction of complex benzofurans in a single step are highly desirable. nih.gov These approaches improve efficiency by minimizing intermediate purification steps. For instance, methods involving the in-situ generation of reactive intermediates like ortho-quinone methides followed by cycloaddition offer a streamlined path to functionalized benzofurans. nih.gov

Bio-derived Feedstocks : A significant push towards sustainability involves the use of renewable starting materials. frontiersin.org Research into converting biomass-derived furanic compounds into the benzofuran core is a promising avenue. mdpi.com This approach aligns with the principles of a circular economy and reduces reliance on petrochemicals.

Table 1: Emerging Synthetic Strategies for the Benzofuran Scaffold

| Methodology | Description | Advantages |

|---|---|---|

| Palladium-Catalyzed Annulation | Intermolecular annulation of phenols with other substrates like cinnamic acids to form the furan (B31954) ring. divyarasayan.org | High efficiency, good functional group tolerance. |